![molecular formula C16H19N5O2 B2783718 N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide CAS No. 1241547-34-1](/img/structure/B2783718.png)

N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

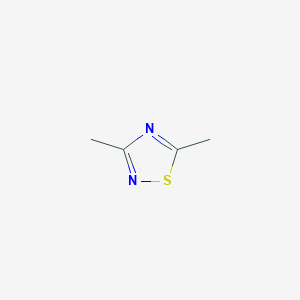

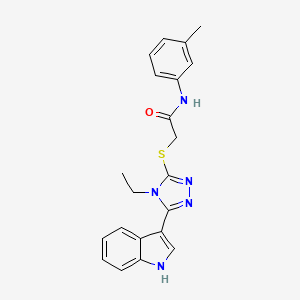

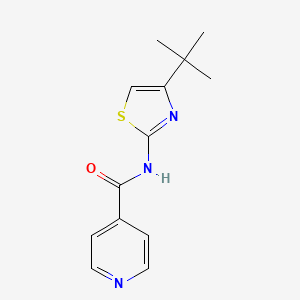

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the Huisgen cycloaddition, also known as the “click reaction”, which involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis

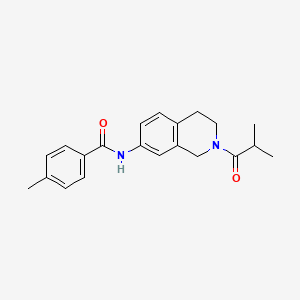

The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific structure of “N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide” would include additional functional groups attached to this basic ring structure.Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure. Some general properties of triazoles include their ability to form stable complexes with various metal ions and their tendency to exhibit tautomeric behavior .Mechanism of Action

The mechanism of action of triazole compounds often involves binding to enzymes or receptors in biological systems . For example, some triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

Triazoles continue to be a focus of research due to their versatile biological activities and potential for therapeutic applications . Future research may involve the synthesis of new triazole compounds with improved properties or the investigation of new biological targets for triazole-based drugs.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-19(16(12-17)8-4-2-5-9-16)14(22)11-21-15(23)20-10-6-3-7-13(20)18-21/h3,6-7,10H,2,4-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJRPFDBKNYXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN1C(=O)N2C=CC=CC2=N1)C3(CCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2783636.png)

![Methyl 6-methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2783637.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2783646.png)

![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2783647.png)

![4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide](/img/structure/B2783654.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2783656.png)